5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12BrClN2O2S. It is a member of the pyridine sulfonamide family, which is known for its wide range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 5-bromo-4-chloropyridine-3-sulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antitumor activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antibacterial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar structural features but different substituents on the nitrogen atom.
4-Chloro-3-sulfamoylbenzoic acid: Another sulfonamide compound with different aromatic ring structure.
Uniqueness
5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific combination of bromine, chlorine, and diethylamine substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C9H12BrClN2O2S |
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Molecular Weight |
327.63 g/mol |
IUPAC Name |
5-bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12BrClN2O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
JATQZKJXYSSNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1Cl)Br |
Origin of Product |
United States |
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